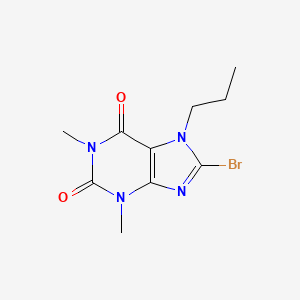

8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

8-Bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with substitutions at the N1 (methyl), N3 (methyl), N7 (propyl), and C8 (bromo) positions. Its structure (molecular formula: C₁₁H₁₅BrN₄O₂) combines lipophilic and electron-withdrawing groups, making it a versatile intermediate for pharmaceutical synthesis. The bromo group at C8 enhances reactivity for nucleophilic substitutions, while the propyl chain at N7 contributes to solubility and metabolic stability .

Properties

IUPAC Name |

8-bromo-1,3-dimethyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN4O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVUUBUKKACEBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of a precursor purine compound. The reaction conditions often include:

Reagents: Bromine or N-bromosuccinimide (NBS)

Solvents: Acetic acid or dichloromethane

Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale bromination: Using automated reactors to control temperature and reagent addition

Purification: Techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols)

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products

Substitution Products: Depending on the nucleophile used, various substituted purines can be formed

Oxidation Products: Oxidized derivatives of the purine ring

Reduction Products: Reduced forms of the purine compound

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules

Biology: Studying its effects on biological systems, particularly its interactions with nucleic acids

Medicine: Investigating its potential as a therapeutic agent or drug precursor

Industry: Use in the synthesis of specialty chemicals or materials

Mechanism of Action

The mechanism of action of 8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine and propyl groups may influence its binding affinity and specificity. The compound may modulate biochemical pathways by:

- Inhibiting or activating enzymes

- Interacting with nucleic acids

- Modulating receptor activity

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Key Positions

Table 1: Substituent Profiles of Selected Analogues

Key Observations :

- N7 Substitutions : The propyl group in the target compound offers a balance between hydrophobicity and steric bulk compared to bulkier benzyl () or rigid butynyl groups (). Ethyl () and propyl chains are metabolically stable but differ in chain length, affecting molecular packing and solubility.

- C8 Substitutions : Bromo (target compound) vs. phenyl () or chloro () alters electronic properties. Bromo’s strong electron-withdrawing nature facilitates cross-coupling reactions, whereas phenyl enhances π-π stacking in receptor binding .

Key Observations :

- The target compound’s lack of reported biological activity contrasts with 8-amino derivatives (), where C8 substituents like propoxy or benzylamino enhance 5-HT1A receptor binding.

- Bromo-substituted xanthines (e.g., ) are primarily used as intermediates, while chloro or phenyl analogues () may exhibit direct pharmacological effects .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogues with similar N7 substituents (e.g., benzyl: 164°C , butynyl: 285°C ) suggest that longer alkyl chains increase crystallinity.

- Lipophilicity: Propyl and butynyl groups (logP ~1.5–2.5) improve membrane permeability compared to polar chloro or amino substituents .

Biological Activity

8-Bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with potential therapeutic applications. This compound belongs to a class of molecules known for their diverse biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its potential in medicinal chemistry.

- Molecular Formula: C10H12BrN5O2

- Molecular Weight: 297.12 g/mol

- Melting Point: 285-289 °C

- Solubility: Soluble in DMSO

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of the bromine atom enhances its lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets such as enzymes and receptors.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced cell growth, making it a candidate for anti-cancer therapies .

2. Anti-inflammatory Properties

Studies have shown that purine derivatives exhibit significant anti-inflammatory effects. The brominated structure may enhance this activity by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

3. Antitumor Activity

Preliminary investigations have suggested that this compound may possess antitumor properties. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, indicating its potential use in cancer therapy .

Case Studies

Q & A

Q. What experimental methods are recommended for confirming the structural identity of 8-bromo-1,3-dimethyl-7-propylpurine-dione?

- Methodological Answer: Structural confirmation requires a combination of spectral techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify alkyl and bromine substituent positions. For example, -NMR can confirm methyl (δ ~3.3 ppm) and propyl (δ ~1.0–1.6 ppm) groups .

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and substituent orientation, as demonstrated for similar purine-dione derivatives .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., via ESI-MS) to match the theoretical mass (CHBrNO, MW: 325.15 g/mol) .

Q. What synthetic routes are reported for 8-bromo-1,3-dimethyl-7-propylpurine-dione?

- Methodological Answer: Key steps include:

- Bromination: React 1,3-dimethylxanthine derivatives with N-bromosuccinimide (NBS) or HBr/HO to introduce bromine at the 8-position .

- Alkylation: Use propyl halides (e.g., 1-bromopropane) under basic conditions (KCO/DMF) to functionalize the 7-position .

- Purification: Recrystallize from ethanol/methanol (2:1) to achieve >95% purity .

Advanced Research Questions

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies targeting 5-HT/D receptors?

- Methodological Answer:

- Core Modifications: Retain the 1,3-dimethylxanthine scaffold but vary the 7- and 8-substituents. For example:

- Replace the propyl group with phenethyl or trifluoromethoxy-phenyl groups to enhance lipophilicity .

- Substitute bromine with thiol or hydrazine to modulate electronic effects .

- Biological Assays: Screen analogs using radioligand binding assays (e.g., -LSD for 5-HT, -spiperone for D) to quantify affinity (K) .

Q. How can synthetic methodologies be optimized for introducing diverse substituents at the 8-position?

- Methodological Answer:

- Informer Libraries: Use aryl halide chemistry informer libraries (e.g., Merck’s X12 compound) to test cross-coupling reactions (e.g., Suzuki-Miyaura) under varying conditions (catalyst, solvent, temperature) .

- Halogen Exchange: Replace bromine via nucleophilic substitution (e.g., NaN for azide or NaSCH for thiol groups) .

- Data-Driven Optimization: Analyze reaction yields and byproducts using HPLC-MS to identify optimal conditions .

Q. What computational tools predict the drug-likeness and bioactivity of 8-bromo-1,3-dimethyl-7-propylpurine-dione derivatives?

- Methodological Answer:

- Chemicalize.org (ChemAxon): Calculate parameters like LogP (lipophilicity), polar surface area (PSA), and solubility to assess drug-likeness .

- Molecular Docking: Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT or aldehyde dehydrogenase) and prioritize analogs with high docking scores .

- ADMET Prediction: SwissADME or pkCSM can estimate absorption, toxicity, and metabolic stability .

Q. How should researchers resolve contradictions in biological activity data across analogs?

- Methodological Answer:

- Meta-Analysis: Compare datasets from multiple studies (e.g., receptor binding vs. enzyme inhibition assays) to identify confounding variables (e.g., substituent steric effects) .

- Dose-Response Curves: Re-evaluate IC values under standardized conditions (e.g., cell line, incubation time) .

- Structural Validation: Confirm analog purity and stereochemistry via X-ray crystallography to rule out batch-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.